![molecular formula C22H16N2O4 B14224562 N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide CAS No. 531492-72-5](/img/structure/B14224562.png)
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C22H16N2O4. This compound features a benzamide group linked to a phenyl ring, which is further connected to an acryloyl group substituted with a nitrophenyl moiety. The presence of both nitro and acryloyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-nitrobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The acryloyl intermediate is then coupled with 4-aminobenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles such as halogens or nucleophiles like water in the presence of acids or bases.
Major Products Formed
Reduction: Formation of N-{4-[3-(2-Aminophenyl)acryloyl]phenyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products such as halogenated or hydroxylated derivatives.
科学研究应用
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The acryloyl group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the acryloyl group.
N-(4-Aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is unique due to the presence of both nitro and acryloyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
531492-72-5 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[4-[3-(2-nitrophenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(15-12-16-6-4-5-9-20(16)24(27)28)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15H,(H,23,26) |
InChI 键 |
NNRDTMDCCMWUHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


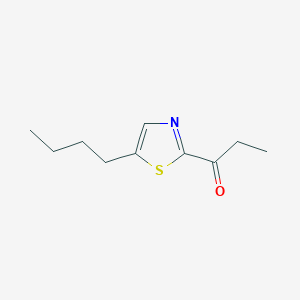
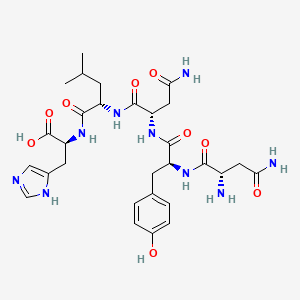
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
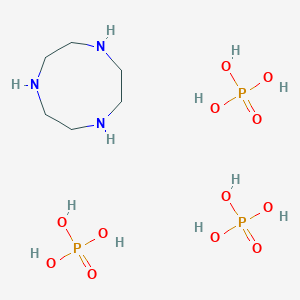
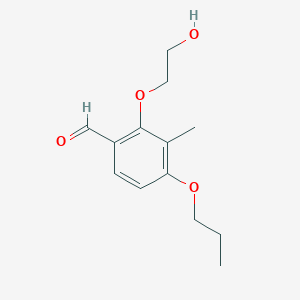
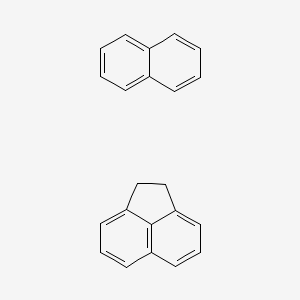
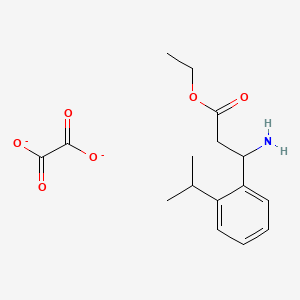
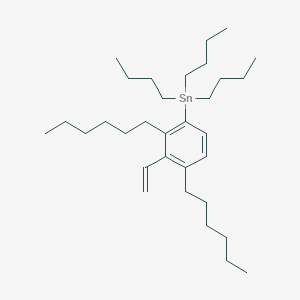
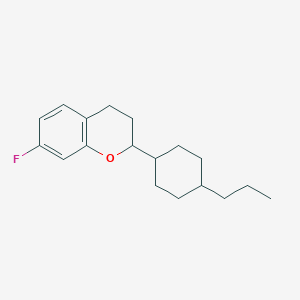
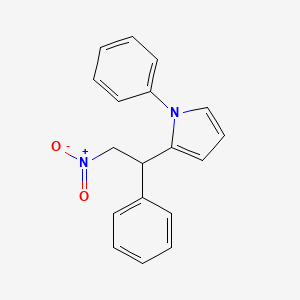
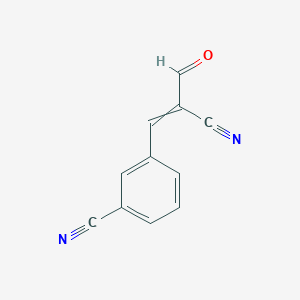

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
